Pre-doxercalciferol

Description

BenchChem offers high-quality Pre-doxercalciferol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pre-doxercalciferol including the price, delivery time, and more detailed information at info@benchchem.com.

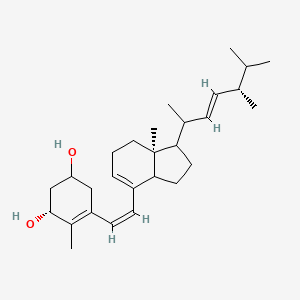

Structure

3D Structure

Properties

Molecular Formula |

C28H44O2 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

(3R)-5-[(Z)-2-[(7aS)-1-[(E,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20?,24?,25?,26?,27-,28+/m1/s1 |

InChI Key |

TVRDOFYYUWHDKA-XIGPSTBKSA-N |

Isomeric SMILES |

CC1=C(CC(C[C@H]1O)O)/C=C\C2=CCC[C@@]3(C2CCC3C(C)/C=C/[C@@H](C)C(C)C)C |

Canonical SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Pre-doxercalciferol (CAS 1818286-63-3)

Topic: Pre-doxercalciferol (CAS 1818286-63-3) Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Analytical Scientists.[1][2][3]

Synthesis, Isomeric Kinetics, and Criticality in Doxercalciferol Manufacturing[1][2]

Executive Summary

Pre-doxercalciferol (CAS 1818286-63-3) is the obligate isomeric intermediate in the synthesis of Doxercalciferol (1

For drug development professionals, mastering the behavior of Pre-doxercalciferol is not merely an impurity control exercise; it is the central lever for yield optimization.[3] This guide details the molecular architecture, the reversible thermal kinetics governing its conversion, and the analytical protocols required to distinguish it from its isomers.

Chemical Architecture & Stereochemistry

Pre-doxercalciferol is a seco-steroid formed by the photolytic cleavage of the C9-C10 bond of 1

| Feature | Pre-doxercalciferol (Intermediate) | Doxercalciferol (API) |

| CAS Number | 1818286-63-3 | 54573-75-0 |

| Isomeric State | Pre-vitamin (6Z) | Vitamin (5Z, 7E) |

| Conformation | s-cis (C5-C6-C7-C8) | s-trans (extended) |

| Thermodynamics | Kinetically unstable; thermally reactive | Thermodynamically preferred (at equilibrium) |

| UV | ~260 nm | ~265 nm |

Key Structural Insight: The C6-C7 double bond in Pre-doxercalciferol is in the cis (Z) configuration.[1][2][3] A spontaneous [1,7]-sigmatropic hydrogen shift moves a hydrogen atom from C19 to C9, migrating the double bonds to form the stable Doxercalciferol structure.[1][2][3]

Synthesis & Reaction Kinetics

The production of Doxercalciferol is a biphasic process involving photochemistry followed by thermal equilibration.[3] Pre-doxercalciferol is the transient product of the first phase.[3]

Phase 1: Photochemical Ring Opening

Pre-doxercalciferol is generated by irradiating 1

-

Critical Control: Over-irradiation leads to irreversible side products like Tachysterol (via cis-trans photo-isomerization) and Lumisterol (via electrocyclic ring closure).[1][2][3]

Phase 2: Thermal Isomerization

Once formed, Pre-doxercalciferol undergoes a reversible thermal isomerization to Doxercalciferol.[1][3]

-

Mechanism: Antarafacial [1,7]-sigmatropic hydrogen shift.[1][2][3]

-

Equilibrium: The reaction does not go to 100% completion.[1][3] It establishes a temperature-dependent equilibrium (typically 80:20 Vitamin:Pre-vitamin ratio).[1][2][3]

-

Process Implication: Heating the reaction mass drives the conversion to Doxercalciferol, but cooling it down "freezes" the ratio.[3] Analytical samples must be kept cold to prevent shift during analysis.[1][3]

Diagram 1: The Isomerization Pathway

The following diagram illustrates the relationship between the Provitamin, Pre-doxercalciferol, and the major impurities (Tachysterol).

Caption: Photochemical generation of Pre-doxercalciferol and its thermal equilibration to Doxercalciferol.

Analytical Strategy & Protocol

Distinguishing Pre-doxercalciferol from Doxercalciferol is challenging due to their spectral similarity and interconversion.[1][3]

4.1 HPLC Methodology

Standard reverse-phase HPLC can separate the isomers, but column temperature control is vital.[1][2][3] If the column is too hot (>40°C), on-column isomerization may broaden peaks or merge them.[1][2][3]

Recommended Protocol:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][3]

-

Mobile Phase: Acetonitrile : Water (95:5 v/v) isocratic.[1][3]

-

Temperature: Maintain < 25°C (Critical to prevent in situ isomerization).

-

Retention Order: Pre-doxercalciferol typically elutes after Doxercalciferol in high-organic reverse-phase systems due to the lipophilicity of the closed s-cis conformation, though this varies by specific column chemistry.[1][2][3] Note: Always run a standard of CAS 1818286-63-3 to confirm RT.[1][2][3]

4.2 Handling Pre-doxercalciferol Standards

When using CAS 1818286-63-3 as a reference standard:

-

Storage: Store at -20°C or lower.

-

Thawing: Thaw rapidly and dilute immediately in cold solvent.

-

Solvent: Use ethanol or acetonitrile.[1][3] Avoid acidic solvents which can catalyze degradation.[1][3]

-

Light: Perform all operations under amber light (sodium vapor) to prevent photoconversion to Tachysterol.

Experimental Workflow: Conversion Study

To validate the conversion efficiency in a process setting, the following experiment measures the Pre-to-Vitamin ratio.

Diagram 2: Thermal Conversion Workflow

Caption: Step-by-step workflow for determining the thermal equilibration kinetics of Pre-doxercalciferol.

Procedure:

-

Preparation: Prepare a 0.1 mg/mL solution of Pre-doxercalciferol (CAS 1818286-63-3) in degassed ethanol.

-

Incubation: Place the sealed vial in a heating block at 60°C.

-

Sampling: At defined intervals (0, 30, 60, 120 mins), remove an aliquot.

-

Quenching: Immediately inject the aliquot into a pre-chilled HPLC vial (-20°C) to halt isomerization.

-

Analysis: Analyze via HPLC. Plot the ratio of Pre-doxercalciferol vs. Doxercalciferol over time to determine the equilibrium constant (

) and rate (

References

-

BOC Sciences. Pre-doxercalciferol Product Specifications and CAS Verification. Retrieved from .[1][2][3]

-

Anderson, B. G., et al. (2012).[1][3][5] "Development of an Improved Process for Doxercalciferol via a Continuous Photochemical Reaction." Organic Process Research & Development, 16(5), 967–975.[1][3][6] .[1][2][3]

-

Daicel Pharma Standards. Doxercalciferol Impurities and Pre-doxercalciferol Structure.[1][3] Retrieved from .[1][3]

-

United States Pharmacopeia (USP). Doxercalciferol Monograph: Organic Impurities.[1][3] (General reference for Vitamin D analog analysis).

-

Klivon. Pre-Doxercalciferol CAS 1818286-63-3 Technical Data.[1][2][3][7] Retrieved from .[1][2][3]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Buy Online CAS Number 1818286-63-3 - TRC - 4-Methyl trans-Doxercalciferol | LGC Standards [lgcstandards.com]

- 3. klivon.com [klivon.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pre-Doxercalciferol - SRIRAMCHEM [sriramchem.com]

Chemical Structure of Pre-doxercalciferol vs. Doxercalciferol

Executive Summary

Doxercalciferol (

For the drug development scientist, distinguishing these two entities is not merely a matter of nomenclature but of thermodynamic control. Pre-doxercalciferol is the thermal precursor to Doxercalciferol. It is formed photochemically from

This guide details the structural divergence, isomerization kinetics, and analytical protocols required to isolate and quantify these species, ensuring the "Pre" form is effectively managed as a process impurity or intermediate.

Structural Chemistry & Stereochemical Divergence

The fundamental difference between Pre-doxercalciferol and Doxercalciferol lies in the geometry of the triene system connecting the A-ring to the C/D-ring system.

Chemical Identity

| Feature | Doxercalciferol (Drug Substance) | Pre-doxercalciferol (Precursor/Isomer) |

| Common Name | ||

| IUPAC Name | ||

| Triene Geometry | s-trans 5,7-diene system (5Z, 7E) | s-cis 6,7-diene system (6Z) |

| Conformation | Extended, rigid triene | Sterically crowded "cZc" conformation |

| Thermodynamics | Thermodynamically stable isomer | Metastable; thermally labile |

The Isomerization Pathway

The conversion is not oxidative or metabolic; it is a sigmatropic rearrangement .

-

Photolysis: UV irradiation of the provitamin (

-OH-ergosterol) opens the B-ring to form Pre-doxercalciferol. -

Thermolysis: Pre-doxercalciferol undergoes an antarafacial [1,7]-sigmatropic hydrogen shift to form Doxercalciferol. This process is reversible but favors the vitamin form at equilibrium.

Figure 1: The synthetic pathway from Provitamin to Doxercalciferol. The critical control point is the thermal conversion of Pre-doxercalciferol to Doxercalciferol.

Analytical Characterization: Distinguishing the Isomers

Because these molecules are isomers with identical molecular weights (

Nuclear Magnetic Resonance (NMR) Distinction

The olefinic protons of the triene system provide the most distinct diagnostic signals.

-

Doxercalciferol: The H-6 and H-7 protons form an AB quartet characteristic of the trans diene system.

-

Pre-doxercalciferol: The geometry change shields these protons, causing an upfield shift.

| Proton Position | Doxercalciferol ( | Pre-doxercalciferol ( | Diagnostic Value |

| H-6 | ~6.24 (doublet) | ~5.95 (doublet) | High: Distinct upfield shift in Pre-form.[2] |

| H-7 | ~6.03 (doublet) | ~5.69 (doublet) | High: Distinct upfield shift in Pre-form. |

| H-19 (exocyclic) | ~5.0 & 4.8 | ~5.5 (H-9 in Pre numbering) | Moderate: Pre-form lacks exocyclic methylene at C10. |

HPLC Separation Protocol (Self-Validating)

The following method utilizes the polarity difference between the "Pre" (s-cis) and "Vitamin" (s-trans) forms. Pre-doxercalciferol typically elutes before Doxercalciferol in Reversed-Phase (RP) systems due to its folded conformation exposing different polarity domains.

Protocol: Isocratic RP-HPLC for Isomer Quantitation

-

Column: C18 (Octadecylsilane),

mm, -

Mobile Phase: Acetonitrile : Methanol : Water (Specify ratio, e.g., 90:5:5 v/v/v).

-

Validation Step: Adjust water content to achieve a retention time (

) of ~12-15 min for Doxercalciferol.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: Cool (4°C - 10°C) .

-

Critical Control: Analysis must be performed at low temperature to prevent on-column thermal isomerization of Pre-doxercalciferol into Doxercalciferol during the run.

-

-

Detection: UV at 265 nm .

-

Note: Pre-doxercalciferol has a

~260 nm; Doxercalciferol ~265 nm. 265 nm is a compromise for sensitivity of the main drug.

-

System Suitability Criteria:

-

Resolution (

): -

Tailing Factor:

for the Doxercalciferol peak.

Figure 2: HPLC Workflow emphasizing thermal control to prevent artifactual isomerization during analysis.

Synthetic Implications & Process Control

In drug substance manufacturing, the conversion of Pre-doxercalciferol to Doxercalciferol is a deliberate process step. However, residual "Pre" is considered an impurity.

Thermal Conversion Protocol

To maximize yield and minimize the "Pre" impurity, the reaction mixture is heated.

Methodology:

-

Solvent Selection: Ethanol or Ethyl Acetate. (Polar protic solvents can stabilize the transition state, potentially accelerating the rate).

-

Reflux: Heat the crude irradiation mixture (containing Pre-doxercalciferol) to mild reflux (

C) for 2-4 hours. -

Monitoring: Use the HPLC method defined in Section 3.2.

-

Endpoint: Reaction is stopped when the ratio of Doxercalciferol : Pre-doxercalciferol exceeds 97:3.

-

-

Crystallization: Upon cooling, Doxercalciferol crystallizes out. Pre-doxercalciferol, being more soluble and present in lower quantities at equilibrium, remains largely in the mother liquor.

Handling Precautions

-

Light Sensitivity: Both compounds are sensitive to UV light (photodegradation to tachysterol/lumisterol analogs). Handle under amber light.

-

Heat Sensitivity: While heat generates the drug, excessive heat (

C) causes degradation.

References

-

Tian, X. Q., & Holick, M. F. (1995). Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation.[2][3] Journal of Biological Chemistry.[2]

-

BOC Sciences. (2019). Pre-doxercalciferol Structure and Pharmacology.[][5]

-

Guryev, O., et al. (2003). Pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc.[6] PNAS.

-

Upton, R. A., et al. (2003). Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone.[1] Nephrology Dialysis Transplantation.

-

Sigma-Aldrich.1

,25-Dihydroxyvitamin D2 Analytical Standard (HPLC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalyzed thermal isomerization between previtamin D3 and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1α-Hydroxyprevitamin D2: Molecular Properties, Synthesis, and Isomerization Kinetics

Executive Summary

1α-Hydroxyprevitamin D2 is a critical secosteroid intermediate in the synthesis and metabolic profiling of active Vitamin D2 analogs, most notably the prodrug doxercalciferol. This technical guide provides an in-depth analysis of its physicochemical properties, the thermodynamic principles governing its structural isomerization, and the rigorous analytical protocols required to quantify it in pharmaceutical development.

Molecular Identity & Physicochemical Properties

1α-Hydroxyprevitamin D2 is the direct photochemical precursor and thermal isomer of 1α-hydroxyvitamin D2. Structurally, it is a secosteroid characterized by an open B-ring and a conjugated triene system in the 6Z (cis) conformation. This specific geometric configuration distinguishes it from the more stable vitamin form, which possesses a 5Z, 7E (trans) triene configuration.

Understanding its exact molecular weight and formula is foundational for mass spectrometry (MS) validation and impurity profiling in active pharmaceutical ingredient (API) manufacturing.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | 1α-Hydroxyprevitamin D2 |

| CAS Number | 127264-18-0[1] |

| Molecular Formula | C₂₈H₄₄O₂[1] |

| Molecular Weight | 412.65 g/mol [1] |

| Structural Class | Secosteroid (6Z-triene) |

| Precursor | 1α-Hydroxyprovitamin D2 (1α-Hydroxyergosterol) |

Mechanistic Pathway: Synthesis and Isomerization

The generation and subsequent conversion of 1α-hydroxyprevitamin D2 is a two-step process governed by distinct physical forces: photochemistry and thermodynamics.

The Photochemical Ring Opening

The synthesis begins with the photolysis of a provitamin precursor (1α-hydroxyergosterol). Exposure to UVB radiation (typically 295–300 nm) provides the exact photon energy required to induce a conrotatory electrocyclic ring-opening of the cyclohexadiene B-ring, yielding the 6Z-secosteroid, 1α-hydroxyprevitamin D2[2].

The Thermal [1,7]-Sigmatropic Shift

Once formed, 1α-hydroxyprevitamin D2 undergoes a spontaneous, temperature-dependent thermal isomerization to form 1α-hydroxyvitamin D2[3].

Causality in Experimental Design: The previtamin form is thermodynamically less stable due to significant steric hindrance between the A-ring and the C/D-ring system in the 6Z configuration. In synthetic workflows, heating the reaction mixture (typically to 60–80°C in an inert solvent) is utilized to provide the activation energy necessary for a suprafacial [1,7]-sigmatropic hydrogen shift. This shift transfers a proton from the C19 methyl group to the C9 position, rearranging the double bonds into the more thermodynamically stable 5Z, 7E configuration of the vitamin form[4].

Figure 1: Photochemical and thermal isomerization pathway of 1α-hydroxyprevitamin D2.

Analytical Methodology: Self-Validating HPLC Protocol

Because 1α-hydroxyprevitamin D2 and 1α-hydroxyvitamin D2 exist in a dynamic thermal equilibrium at room temperature, standard analytical assays often report the "sum of vitamin and previtamin" rather than individual concentrations. To accurately quantify the previtamin specifically, the equilibrium must be quenched, and the analytical system must self-validate against on-column isomerization.

Step-by-Step HPLC Workflow

-

Sample Preparation (Equilibrium Quenching): Dissolve the API in a chilled organic solvent (e.g., HPLC-grade hexane) and maintain the autosampler strictly at 4°C. Causality: Lowering the temperature arrests the[1,7]-sigmatropic shift, locking the previtamin/vitamin ratio to its exact state at the time of sampling.

-

Chromatographic Separation: Utilize a Normal-Phase silica column (e.g., 5 µm, 250 x 4.6 mm). Run an isocratic mobile phase of Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min. Causality: Normal-phase chromatography provides superior resolution of geometric secosteroid isomers (6Z vs 5Z,7E) compared to reversed-phase C18 columns, preventing peak co-elution.

-

Detection: Set the UV/Vis diode array detector (DAD) to 265 nm. Causality: This specific wavelength corresponds to the

of the conjugated hexatriene system present in both isomers, ensuring maximum signal-to-noise ratio. -

System Self-Validation: Inject a control sample that has been refluxed at 80°C for 2 hours (a state known to reach a stable thermodynamic equilibrium of ~15% previtamin to 85% vitamin). Causality: If the calculated peak area ratio deviates from this known theoretical equilibrium, it immediately flags either on-column thermal degradation or improper temperature control in the autosampler, validating the integrity of the run.

Figure 2: Self-validating HPLC workflow for quantifying 1α-hydroxyprevitamin D2.

Pharmacological Context & Downstream Activation

While 1α-hydroxyprevitamin D2 itself is a transient intermediate, its thermal conversion yields 1α-hydroxyvitamin D2 (doxercalciferol). In vivo, this compound acts as a powerful prodrug. It bypasses the tightly regulated renal 1α-hydroxylase (CYP27B1) and is directly hydroxylated in the liver or extrahepatic target tissues by enzymes such as CYP24A1 or CYP27A1 to form the highly active 1α,25-dihydroxyvitamin D2[5].

Monitoring the previtamin content in pharmaceutical formulations is a Critical Quality Attribute (CQA). Because the previtamin will slowly convert to the active vitamin form at physiological temperatures, understanding its exact molecular weight (412.65 g/mol ) and maintaining strict formulation controls ensures predictable dosing and conversion kinetics in clinical applications.

References

-

ChemScene. 127264-18-0 | 1α-Hydroxyprevitamin D2. 1

-

National Institutes of Health (NIH) / PubMed. Evidence for the activation of 1alpha-hydroxyvitamin D2 by 25-hydroxyvitamin D-24-hydroxylase. 5

-

Creative Diagnostics. Vitamin D Metabolism and 25 Hydroxyvitamin D. 3

-

Sigma-Aldrich. 1a,25-Dihydroxyvitamin D2 = 97.0 HPLC sum of vitamin and previtamin 60133-18-8.

-

ResearchGate. Novel vitamin D photoproducts and their precursors in the skin. 2

-

National Institutes of Health (NIH) / PMC. The vitamin D3 hormone, 1,25(OH)2D3, regulates fibroblast growth factor 23 (FGF23) production in human skin cells. 4

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The vitamin D3 hormone, 1,25(OH)2D3, regulates fibroblast growth factor 23 (FGF23) production in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for the activation of 1alpha-hydroxyvitamin D2 by 25-hydroxyvitamin D-24-hydroxylase: delineation of pathways involving 1alpha,24-dihydroxyvitamin D2 and 1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pre-Doxercalciferol as a Biosynthetic Precursor to Vitamin D2 Analogs: A Technical Guide to Synthesis, Isomerization, and Pharmacological Application

Executive Summary

Doxercalciferol (1

Chemical and Biosynthetic Context

Vitamin D analogs are uniquely characterized by their secosteroid structure, which is derived from the photolytic cleavage of the B-ring of a sterol precursor. For doxercalciferol, the starting material is ergosterol, a 5,7-diene phytosterol synthesized by fungi 3.

The ten-step synthetic route to doxercalciferol requires the conversion of ergosterol to 1

Pre-doxercalciferol (CAS: 1818286-63-3) contains a sterically hindered 6,7-cis diene system. Due to this thermodynamic instability, the previtamin undergoes a spontaneous, temperature-dependent [1,7]-sigmatropic hydride shift to form the thermodynamically stable 5,6-cis diene system of doxercalciferol 5.

Chemical synthesis pathway of doxercalciferol from ergosterol via pre-doxercalciferol.

Experimental Methodology: Photochemical and Thermal Conversion

The conversion of 1

Step-by-Step Synthesis & Isomerization Protocol

Note: This protocol is designed as a self-validating system; intermediate isolation and specific crystallization steps ensure that only the correct stereoisomers propagate through the workflow.

-

Substrate Preparation & Protection:

-

Action: Protect the 1

and 3 -

Causality: Hydroxyl protection prevents unwanted photo-oxidation and side reactions during high-energy UV irradiation, ensuring the integrity of the A-ring 4.

-

-

Photochemical Ring Opening (Generation of Pre-doxercalciferol):

-

Action: Dissolve the diacetate precursor in ethanol. Irradiate using a high-pressure mercury lamp equipped with a Vycor filter (transmitting strictly between 275–310 nm) at 0°C under an argon atmosphere.

-

Causality: The 275–310 nm wavelength specifically targets the diene absorption band of the B-ring, initiating a conrotatory ring opening. Maintaining the reaction at 0°C traps the kinetic product (pre-doxercalciferol) and minimizes premature thermal isomerization or over-irradiation to tachysterol 5.

-

-

Thermal Equilibration ([1,7]-Sigmatropic Shift):

-

Action: Transfer the pre-doxercalciferol solution to a reflux apparatus. Heat the ethanolic solution to 80°C for 2.5 hours.

-

Causality: The[1,7]-hydride shift from C19 to C9 is thermally allowed under Woodward-Hoffmann rules. Refluxing at 80°C provides the exact activation energy required to drive the equilibrium toward the thermodynamically stable doxercalciferol diacetate (typically reaching an 80:20 ratio favoring the vitamin form) 4.

-

-

Deprotection (Hydrolysis):

-

Action: Treat the resulting mixture with methanolic potassium hydroxide (KOH/MeOH) at room temperature to hydrolyze the acetate groups.

-

Causality: This step restores the biologically essential 1

and 3

-

-

Final Purification (Crystallization):

-

Action: Purify the crude doxercalciferol via preparative HPLC, followed by recrystallization from a mixed organic solvent consisting of tert-butyl methyl ether (MTBE) and heptane (approx. 3:1 v/v, heptane in excess).

-

Causality: Pre-doxercalciferol and other photo-isomers are notoriously difficult to separate by standard chromatography. MTBE/heptane crystallization acts as a self-validating purification step, selectively precipitating 1

-hydroxyvitamin D2 at >99% purity while leaving residual previtamin and impurities in the supernatant 6.

-

Step-by-step experimental workflow for the photochemical and thermal conversion process.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters, expected yields, and the physicochemical rationale for each major step in the pre-doxercalciferol workflow.

| Reaction Step | Experimental Conditions | Yield / Conversion | Causality / Rationale |

| Oppenauer Oxidation | Ergosterol, Al(O-t-Bu)3, Acetone | ~77% | Selectively oxidizes the 3 |

| Photochemical Ring Opening | High-pressure Hg lamp, Vycor filter (275–310 nm), 0°C | ~25-30% | Specific UV band breaks the C9-C10 bond of the B-ring. 0°C traps the kinetic pre-doxercalciferol product. |

| Thermal Isomerization | Refluxing Ethanol (80°C), 2.5 hours | ~80:20 (Vitamin:Previtamin) | Provides activation energy for the [1,7]-sigmatropic hydride shift to the stable vitamin form. |

| Final Purification | Crystallization in MTBE/Heptane (3:1 v/v) | >99% Purity | Self-validating step: selectively precipitates the active vitamin D2 analog, leaving impurities in solution. |

Pharmacological Activation and Clinical Relevance

Unlike calcitriol (1

Upon oral or intravenous administration, doxercalciferol is transported to the liver, where cytochrome P450 enzymes (predominantly CYP27A1 and CYP2R1) hydroxylate the C25 position, converting it to 1

In vivo metabolic activation of doxercalciferol to its active hormonal form and catabolism.

Conclusion

The synthesis of doxercalciferol relies fundamentally on the controlled generation and subsequent thermal isomerization of pre-doxercalciferol. By strictly regulating photochemical wavelengths to prevent photo-isomerization and utilizing targeted crystallization techniques, researchers can isolate high-purity 1

References

-

A New Look at the Most Successful Prodrugs for Active Vitamin D (D Hormone): Alfacalcidol and Doxercalciferol - MDPI URL:[Link]

-

Doxercalciferol Prescribing Information - Sanofi US URL:[Link]

-

Synthesis of 1alpha-hydroxyergocalciferol - PubMed (DeLuca et al., 1977) URL:[Link]

- Stabilized doxercalciferol and process for manufacturing the same - Google Patents (US20130023681A1)

-

An alternative pathway of vitamin D2 metabolism Cytochrome P450scc... - PMC (Slominski et al., 2009) URL:[Link]

-

VITAMIN D: METABOLISM, MOLECULAR MECHANISM OF ACTION, AND PLEIOTROPIC EFFECTS - Physiological Reviews (Christakos et al., 2015) URL:[Link]

Sources

- 1. products.sanofi.us [products.sanofi.us]

- 3. An alternative pathway of vitamin D2 metabolism Cytochrome P450scc (CYP11A1)-mediated conversion to 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1alpha-hydroxyergocalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US20130023681A1 - Stabilized doxercalciferol and process for manufacturing the same - Google Patents [patents.google.com]

- 7. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

An In-Depth Technical Guide to Doxercalciferol (1α-hydroxyvitamin D2) and its Isomeric Precursor, Pre-doxercalciferol

Abstract

This technical guide provides a comprehensive examination of doxercalciferol, a synthetic vitamin D2 analog, also known as 1α-hydroxyvitamin D2. It clarifies the relationship between doxercalciferol and its thermally-induced isomer, pre-doxercalciferol. The guide delves into the chemical structures, mechanism of action, and metabolic activation of doxercalciferol as a prodrug. It further details its pharmacological profile and clinical applications, particularly in the management of secondary hyperparathyroidism in patients with chronic kidney disease. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and practical methodologies.

Introduction: Clarifying the Nomenclature

In the landscape of vitamin D analogs, precise terminology is paramount. Doxercalciferol and 1α-hydroxyvitamin D2 (1α-OH-D2) are synonymous terms for the same active pharmaceutical ingredient[1][2][3]. Doxercalciferol is a synthetic analog of ergocalciferol (vitamin D2)[2][]. It functions as a prodrug, meaning it requires metabolic conversion in the body to exert its pharmacological effects[5][6][7][8]. Pre-doxercalciferol is a conformational isomer of doxercalciferol. The two exist in a temperature-dependent equilibrium, with doxercalciferol being the more stable and biologically relevant form for administration. This guide will use the term doxercalciferol, while acknowledging its identity as 1α-hydroxyvitamin D2.

Doxercalciferol is primarily indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD)[1][9]. Its therapeutic advantage lies in its hepatic activation, which bypasses the need for renal 1α-hydroxylation, a metabolic step that is often impaired in CKD patients[1][5][10].

Chemical Identity and Structural Relationship

Doxercalciferol is a colorless crystalline compound with the molecular formula C28H44O2 and a molecular weight of 412.66[3][][11][12]. Chemically, it is designated as (1α,3β,5Z,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diol[3][][11][12]. It is soluble in oils and organic solvents but relatively insoluble in water[3][][11][12].

The relationship between doxercalciferol and pre-doxercalciferol is one of conformational isomerism. Pre-doxercalciferol is the precursor from which doxercalciferol is formed. This interconversion is a key step in the synthesis of vitamin D compounds.

Caption: Interconversion of Pre-doxercalciferol to Doxercalciferol.

Mechanism of Action and Metabolic Activation

Doxercalciferol's efficacy is rooted in its function as a prodrug that is metabolically activated in the liver[5][13][14]. This activation does not require the kidneys, a crucial feature for its use in patients with renal impairment[1][2][5][10][13].

The activation process involves hydroxylation at the C-25 position by the hepatic enzyme CYP27, a vitamin D-25-hydroxylase[1][]. This reaction yields the major, biologically active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2)[1][2][][10][13]. A minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed[1][10][13].

The active metabolite, 1α,25-(OH)2D2, binds to the vitamin D receptor (VDR) in various target tissues, including the parathyroid glands, intestines, kidneys, and bones[14][15]. This binding initiates a cascade of genomic events that regulate calcium and phosphorus homeostasis and suppress the synthesis and secretion of parathyroid hormone (PTH)[][11][12][14][16].

Caption: Metabolic Activation Pathway of Doxercalciferol.

Pharmacological Profile

The pharmacokinetic properties of doxercalciferol are primarily characterized by the profile of its active metabolite, 1α,25-(OH)2D2.

| Parameter | Value | Reference |

| Bioavailability (oral) | ~42% | [17][18] |

| Time to Peak Plasma Concentration (Tmax) | 8-12 hours | [2][10][11][13] |

| Mean Elimination Half-life (t½) | 32-37 hours (range up to 96 hours) | [1][2][10][13][17][18] |

| Metabolism | Hepatic (CYP27) | [1][2][10][13] |

| Primary Active Metabolite | 1α,25-dihydroxyvitamin D2 | [1][2][10][13] |

Clinical Significance and Application

Doxercalciferol is a cornerstone in the management of secondary hyperparathyroidism in adult patients with CKD on dialysis[5]. By providing a substrate for hepatic activation that bypasses the compromised renal 1α-hydroxylase, doxercalciferol effectively suppresses elevated PTH levels, thereby mitigating the risk of renal osteodystrophy and other complications of disordered mineral metabolism in this patient population.

Analytical Methodologies: Quantification in Biological Matrices

The quantification of doxercalciferol and its metabolites, which are present at very low concentrations (pg/mL) in plasma, requires highly sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.

Experimental Protocol: HPLC-MS/MS Analysis

-

Sample Preparation (Solid-Phase Extraction):

-

Precondition a solid-phase extraction (SPE) cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute doxercalciferol and its metabolites using an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation (HPLC):

-

Inject the reconstituted sample into a reversed-phase HPLC system.

-

Employ a gradient elution program with a suitable mobile phase (e.g., acetonitrile and water) to separate the analytes from endogenous plasma components.

-

-

Detection (Tandem Mass Spectrometry):

-

Introduce the HPLC eluent into the mass spectrometer.

-

Utilize electrospray ionization (ESI) in the positive ion mode.

-

Monitor specific precursor-to-product ion transitions for doxercalciferol and its metabolites in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

-

Caption: Experimental Workflow for HPLC-MS/MS Analysis.

Conclusion

References

-

Upton, R. A., Knutson, J. C., & Levan, L. (2003). Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone. Nephrology, Dialysis, Transplantation, 18(4), 750-758. [Link]

-

Lam, H. Y., Schnoes, H. K., & DeLuca, H. F. (1974). 1alpha-Hydroxyvitamin D2: a potent synthetic analog of vitamin D2. Science, 186(4168), 1038-1040. [Link]

-

Hectorol (doxercalciferol) Capsules [prescribing information]. Genzyme Corporation, a Sanofi company. [Link]

-

Hectorol (doxercalciferol) Injection [prescribing information]. Genzyme Corporation, a Sanofi company. [Link]

-

Upton, R. A., Knutson, J. C., Levan, L., & Bishop, C. W. (2003). Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone. Nephrology, Dialysis, Transplantation, 18(4), 750-758. [Link]

- Alvarez, A. (n.d.). Doxercalciferol (Hectorol) for patients undergoing renal dialysis. Clinician.com.

-

Bikle, D. D. (2014). Vitamin D metabolism, mechanism of action, and clinical applications. Chemistry & biology, 21(3), 319-329. [Link]

-

Doxercalciferol. (2026). In PrescriberPoint. [Link]

-

What is the mechanism of Doxercalciferol? (2024, July 17). Patsnap Synapse. [Link]

-

Mechanism of Action for Hectorol® (doxercalciferol). Sanofi. [Link]

-

Knutson, J. C., Hollis, B. W., LeVan, L. W., Valliere, C., Gould, K. G., & Bishop, C. W. (1995). Metabolism of 1 alpha-hydroxyvitamin D2 to activated dihydroxyvitamin D2 metabolites decreases endogenous 1 alpha,25-dihydroxyvitamin D3 in rats and monkeys. Endocrinology, 136(11), 4749-4753. [Link]

-

Knutson, J. C., LeVan, L. W., Valliere, C. M., & Bishop, C. W. (1997). Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol. Biochemical pharmacology, 53(6), 829-837. [Link]

-

Ming, T., & Da, Y. (2009). A New Look at the Most Successful Prodrugs for Active Vitamin D (D Hormone): Alfacalcidol and Doxercalciferol. Molecules, 14(10), 3847-3863. [Link]

-

Kumar, T. R., Kumar, A. N., & Damodaram, A. (2017). Bioanalytical Method Development and Validation of Doxercalciferol and 1α, 25-Dihydroxy Vitamin D2 by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection: Application to Pharmacokinetic Study. Journal of Bioequivalence & Bioavailability, 9(5), 458-467. [Link]

-

Vitamin D Analogs. (2017, October 1). Musculoskeletal Key. [Link]

-

Kumar, T. R., Kumar, A. N., & Damodaram, A. (2017). Bioanalytical Method Development and Validation of Doxercalciferol and 1α, 25-Dihydroxy Vitamin D2 by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection: Application to Pharmacokinetic Study. Journal of Bioequivalence & Bioavailability, 9(5). [Link]

-

Doxercalciferol Injection [prescribing information]. (n.d.). DailyMed. [Link]

-

Doxercalciferol. (n.d.). Sanofi US. [Link]

-

Knutson, J. C., Hollis, B. W., LeVan, L. W., Valliere, C., Gould, K. G., & Bishop, C. W. (1995). Metabolism of 1 alpha-hydroxyvitamin D2 to activated dihydroxyvitamin D 2 metabolites decreases endogenous 1 alpha, 25-dihydroxyvitamin D 3 in rats and monkeys. Endocrinology, 136(11), 4749-4753. [Link]

-

Doxercalciferol. (n.d.). Inxight Drugs. [Link]

-

Ming, T., & Da, Y. (2009). A new look at the most successful prodrugs for active vitamin D (D hormone): alfacalcidol and doxercalciferol. Molecules, 14(10), 3847-3863. [Link]

-

Reinhardt, T. A., & Horst, R. L. (1990). 1 alpha-hydroxylation of 24-hydroxyvitamin D2 represents a minor physiological pathway for the activation of vitamin D2 in mammals. Biochemistry, 29(2), 578-582. [Link]

-

Bhogadi, R. K., & Satyanarayana, A. (2022). Development and Validation of a Selective Reversed-phase High Performance Liquid Chromatography Method for the Quantification of 1α-hydroxy vitamin D2 (Doxercalciferol) related substances analysis. Impact Factor, 11(12). [Link]

-

Slominski, A. T., Gurovich, Y., Wortsman, J., & Tuckey, R. C. (2012). An alternative pathway of vitamin D2 metabolism. FEBS Letters, 586(1), 117-122. [Link]

-

Sane, R. T., Patel, M. K., & Gangrade, M. G. (2013). Determination of Degradation Products of Doxercalciferol by Solid-Phase Extraction and Reversed-Phase HPLC. Journal of Chromatographic Science, 51(5), 452-458. [Link]

-

Sane, R. T., Patel, M. K., & Gangrade, M. G. (2013). Determination of Degradation Products of Doxercalciferol by Solid-Phase Extraction and Reversed-Phase HPLC. Journal of Chromatographic Science, 51(5), 452-458. [Link]

-

Hectorol (doxercalciferol) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

-

Vitamin D Metabolism and 25 Hydroxyvitamin D. (n.d.). Creative Diagnostics. [Link]

-

Bikle, D. D. (2021). Vitamin D Metabolism. In IntechOpen. [Link]

-

Hewison, M., & O'Riordan, J. L. (2000). 1alpha-Hydroxylase and the action of vitamin D. Journal of molecular endocrinology, 25(2), 141-148. [Link]

-

Chemical structures of 1α,25-(OH)2-vitamin D3 (calcitriol),... (n.d.). ResearchGate. [Link]

-

Doxercalciferol Injection [prescribing information]. (n.d.). Pfizer. [Link]

-

Brandi, L., Egfjord, M., & Olgaard, K. (2002). Pharmacokinetics of 1,25(OH)2D3 and 1α(OH)D3 in normal and uraemic men. Nephrology, Dialysis, Transplantation, 17(5), 829-842. [Link]

-

St-Arnaud, R., & Arabian, A. (2005). Altered Pharmacokinetics of 1α,25-Dihydroxyvitamin D3 and 25-Hydroxyvitamin D3 in the Blood and Tissues of the 25-Hydroxyvitamin D-24-Hydroxylase (Cyp24a1) Null Mouse. Endocrinology, 146(2), 659-665. [Link]

-

Doxercalciferol (oral). (2015, August 18). Wikidoc. [Link]

-

Doxercalciferol Injection [prescribing information]. (n.d.). DailyMed. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Doxercalciferol (Hectorol) for patients undergoing… | Clinician.com [clinician.com]

- 3. DOXERCALCIFEROL INJECTION [dailymed.nlm.nih.gov]

- 5. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]

- 6. mdpi.com [mdpi.com]

- 7. A new look at the most successful prodrugs for active vitamin D (D hormone): alfacalcidol and doxercalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. DOXERCALCIFEROL [drugs.ncats.io]

- 10. kidneyfund.org [kidneyfund.org]

- 11. products.sanofi.us [products.sanofi.us]

- 12. Doxercalciferol (oral) - wikidoc [wikidoc.org]

- 13. prescriberpoint.com [prescriberpoint.com]

- 14. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]

- 15. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hectorol (doxercalciferol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. academic.oup.com [academic.oup.com]

- 18. semanticscholar.org [semanticscholar.org]

The Biological Activity of Pre-doxercalciferol and its Metabolites in Renal Disease Research: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the biological activity of pre-doxercalciferol and its active metabolites, with a specific focus on their application in renal disease research. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic underpinnings and practical methodologies for evaluating this class of vitamin D analogs.

Introduction: Pre-doxercalciferol and the Rationale for its Use in Chronic Kidney Disease (CKD)

Pre-doxercalciferol is a synthetic precursor to doxercalciferol (1α-hydroxyvitamin D2), a second-generation vitamin D analog.[] In the context of renal disease, the primary therapeutic target is secondary hyperparathyroidism (SHPT), a common and serious complication of chronic kidney disease (CKD). SHPT arises from a complex interplay of factors, including impaired phosphate excretion, decreased serum calcium, and, most critically, the kidney's diminished capacity to synthesize the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol).[2] This deficiency leads to unchecked parathyroid hormone (PTH) production, contributing to renal osteodystrophy and cardiovascular complications.[3]

Doxercalciferol was developed to circumvent the reliance on renal activation. As a prodrug, it undergoes hepatic metabolism to its active form, 1α,25-dihydroxyvitamin D2 (ercalcitriol), which then effectively suppresses PTH synthesis and secretion.[3][4] This guide will delve into the molecular mechanisms of action, provide detailed protocols for assessing biological activity, and present key data from preclinical and clinical studies.

The Activation Pathway and Molecular Mechanism of Action

The biological activity of interest in the context of renal disease begins with doxercalciferol, not its synthetic precursor, pre-doxercalciferol. The journey from administration to cellular effect is a two-step process:

-

Hepatic Activation: Following administration, doxercalciferol is transported to the liver, where it undergoes 25-hydroxylation by the cytochrome P450 enzyme CYP27A1.[][4] This conversion yields the active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2).[] This hepatic activation is a key advantage in CKD, as it bypasses the need for the compromised renal 1α-hydroxylase.[4]

-

Vitamin D Receptor (VDR) Activation and Downstream Signaling: The active metabolite, 1α,25-(OH)2D2, binds to the Vitamin D Receptor (VDR), a nuclear hormone receptor.[3] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5] The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

The primary and most well-characterized therapeutic effect in CKD is the suppression of PTH gene expression in the parathyroid glands.[2] However, the biological activities of VDR activation in the kidney are pleiotropic and extend beyond mineral metabolism. These include:

-

Renin-Angiotensin System (RAS) Regulation: VDR activation has been shown to suppress renin gene expression, a key component of the RAS.[3] Dysregulation of the RAS is a major contributor to hypertension and the progression of renal disease.

-

Anti-inflammatory Effects: VDR signaling can modulate the innate and adaptive immune systems. In the context of the kidney, this includes the potential to reduce inflammatory cell infiltration and the production of pro-inflammatory cytokines.

-

Anti-fibrotic Activity: VDR activation may counteract the pathological processes of renal fibrosis, a final common pathway in the progression of CKD, by modulating the expression of pro-fibrotic factors.

The following diagram illustrates the metabolic activation and primary mechanism of action of doxercalciferol.

Caption: Metabolic activation of doxercalciferol and its mechanism of action via the VDR.

Methodologies for Assessing Biological Activity

A multi-tiered approach, encompassing in vitro and in vivo models, is essential for a thorough evaluation of the biological activity of doxercalciferol and its metabolites.

In Vitro Assays

3.1.1. Vitamin D Receptor (VDR) Binding Affinity Assay

This assay quantifies the direct interaction between the compound and the VDR. A common method is a competitive binding assay using a fluorescently labeled VDR ligand.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

-

Reagents and Materials:

-

Full-length human VDR protein.

-

Fluorescent VDR ligand (e.g., Fluormone™ VDR Red).

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

Test compounds (doxercalciferol, 1α,25-(OH)2D2, and controls).

-

384-well, low-volume, black microplates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compounds and the reference compound (e.g., calcitriol) in assay buffer.

-

In the microplate, add the VDR protein and the fluorescent ligand to each well.

-

Add the serially diluted test compounds or reference compound to the wells. Include wells with only VDR and fluorescent ligand (maximum polarization) and wells with a high concentration of a known VDR binder (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.[7]

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the change in polarization (ΔmP) for each well.

-

Plot the ΔmP against the log of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent ligand) from the resulting dose-response curve. A lower IC50 indicates a higher binding affinity.

-

3.1.2. VDR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Protocol: Dual-Luciferase Reporter Gene Assay

-

Reagents and Materials:

-

Human cell line (e.g., HEK293T).

-

Expression plasmid for human VDR.

-

Reporter plasmid containing a firefly luciferase gene under the control of a promoter with VDREs.

-

Control plasmid with a Renilla luciferase gene for normalization.

-

Transfection reagent.

-

Cell culture medium and reagents.

-

Test compounds.

-

Dual-luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the VDR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing serial dilutions of the test compounds or a vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[8]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the log of the compound concentration.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Caption: Workflow for in vitro assessment of VDR binding and transcriptional activity.

In Vivo Models of Chronic Kidney Disease

Animal models are indispensable for evaluating the therapeutic efficacy and safety of doxercalciferol in a physiological context that mimics human CKD.

3.2.1. The 5/6 Subtotal Nephrectomy (SNx) Rat Model

This is a widely used surgical model that reproduces many of the key features of progressive CKD, including hypertension, proteinuria, and glomerulosclerosis.[9][10]

Protocol: 5/6 Subtotal Nephrectomy in Rats

-

Animals: Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).

-

Surgical Procedure (Two-step):

-

Step 1: Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

-

Step 2: One week after the first surgery, anesthetize the rat again. Make a flank incision on the right side and perform a complete right nephrectomy.

-

Sham-operated control animals undergo the same surgical procedures but without arterial ligation or nephrectomy.[11]

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

-

Drug Administration:

-

Allow the rats to recover and develop signs of CKD (typically 4-6 weeks), confirmed by measuring blood urea nitrogen (BUN), serum creatinine, and proteinuria.

-

Administer doxercalciferol or vehicle control via oral gavage or subcutaneous injection for a specified duration (e.g., 4-12 weeks). Dosing will depend on the study objectives.[12]

-

-

Endpoint Analysis:

-

Renal Function: Monitor BUN, serum creatinine, and urinary albumin-to-creatinine ratio throughout the study.

-

Blood Pressure: Measure systolic blood pressure using the tail-cuff method.

-

Biochemical Parameters: Measure serum PTH, calcium, and phosphorus.

-

Histopathology: At the end of the study, perfuse and harvest the remnant kidney. Perform histological staining (e.g., PAS, Masson's trichrome) to assess glomerulosclerosis and interstitial fibrosis.

-

Gene and Protein Expression: Analyze the expression of key markers in kidney tissue, such as VDR, renin, inflammatory cytokines, and fibrotic markers, using qPCR and Western blotting.

-

Quantitative Data Summary

The efficacy of doxercalciferol in managing secondary hyperparathyroidism in CKD patients has been demonstrated in numerous clinical trials. The following tables summarize key findings from representative studies.

Table 1: Effect of Oral Doxercalciferol on Intact Parathyroid Hormone (iPTH) in Pre-dialysis CKD Patients (Stages 3 and 4)

| Study | Treatment Group | Baseline iPTH (pg/mL) | End of Study iPTH (pg/mL) | Percent Change from Baseline |

| Coburn et al. (2004)[13] | Doxercalciferol | 219 ± 22 | 118 ± 17 | -46.3% |

| Placebo | 211 ± 19 | 211 ± 23 | 0% | |

| Unnamed Study[14] | Doxercalciferol | 381.7 ± 31.3 | 237.9 ± 25.7 | -35.4% |

Table 2: Effect of Intravenous Doxercalciferol on iPTH in Hemodialysis Patients

| Study | Baseline iPTH (pg/mL) | End of Study iPTH (pg/mL) | Percentage of Patients with ≥30% iPTH Reduction |

| Unnamed Study[15] | 655.05 | 269.90 | 86.4% |

Table 3: Impact of Doxercalciferol on Serum Calcium and Phosphorus in Pre-dialysis CKD Patients

| Study | Treatment Group | Change in Serum Calcium (mg/dL) | Change in Serum Phosphorus (mg/dL) |

| Coburn et al. (2004)[13] | Doxercalciferol | No significant difference from placebo | No significant difference from placebo |

Note: While effective in suppressing PTH, doxercalciferol therapy requires careful monitoring of serum calcium and phosphorus levels to mitigate the risk of hypercalcemia and hyperphosphatemia.[16]

Conclusion and Future Directions

Pre-doxercalciferol serves as a crucial chemical starting point for the synthesis of doxercalciferol, a valuable therapeutic agent in the management of secondary hyperparathyroidism in patients with chronic kidney disease. The biological activity of doxercalciferol is realized upon its hepatic conversion to 1α,25-dihydroxyvitamin D2, which then acts as a potent agonist of the Vitamin D Receptor. This activation not only effectively suppresses parathyroid hormone but also exerts other potentially beneficial effects within the kidney, including modulation of the renin-angiotensin system and anti-inflammatory and anti-fibrotic actions.

The in vitro and in vivo methodologies detailed in this guide provide a robust framework for the continued investigation of doxercalciferol and novel vitamin D analogs. Future research should continue to explore the full spectrum of VDR-mediated effects in the kidney to further elucidate their therapeutic potential in slowing the progression of CKD and reducing its associated cardiovascular complications.

References

- van den Ouweland, J. M., & Kema, I. P. (2012). Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS.

- Thennati, R., Shahi, P. K., Chakra, A., Patel, H., Shah, V., & Bhokari, A. (2017). Bioanalytical Method Development and Validation of Doxercalciferol and 1α, 25-Dihydroxy Vitamin D2 by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection: Application to Pharmacokinetic Study. Journal of Pharmaceutical Reports, 2(2), 131.

- Grieve, B. A., & Waddingham, E. (2014). A practical guide to subtotal nephrectomy in the rat with subsequent methodology for assessing renal and cardiac function. Nephrology, 19(9), 540-547.

- Saito, A., & Brown, A. J. (2011). Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis. International Journal of Nephrology, 2011, 815237.

- Yasuda, H., & Naito, A. (2021). Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery. International Journal of Molecular Sciences, 22(21), 11856.

- Ding, S., Schoenmakers, I., Jones, K., Koulman, A., Prentice, A., & Volmer, D. A. (2010). Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 398(2), 779-789.

-

Indigo Biosciences. (n.d.). Human Vitamin D Receptor - (NR1I1, VDR) Reporter Assay System 96-well Format Assays Product # IB00701 Technical Manual. Retrieved from [Link]

-

Waters Corporation. (n.d.). An LC-MS/MS Clinical Research Method for the Measurement of 25-OH Vitamin D2 and D3 Metabolites. Retrieved from [Link]

- Wang, H., & Chen, H. (2017). A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy. Journal of Visualized Experiments, (129), 56441.

- Abe, J., & Nakano, T. (2024). Analysis of vitamin D receptor binding affinities of enzymatically synthesized triterpenes including ambrein and unnatural onoceroids. Scientific Reports, 14(1), 1234.

-

Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

-

GemPharmatech. (n.d.). 5/6 Nephrectomy-induced Rat CKD Model. Retrieved from [Link]

- Zeger, J. L. (2006). Doxercalciferol treatment of secondary hyperparathyroidism. The Annals of Pharmacotherapy, 40(11), 1983-1990.

-

Gubra. (n.d.). 5/6 nephrectomy rat model of CKD. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human Vitamin D Receptor. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Doxercalciferol? Retrieved from [Link]

-

Taylor & Francis. (n.d.). Doxercalciferol – Knowledge and References. Retrieved from [Link]

-

EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. Retrieved from [Link]

-

Scite.ai. (n.d.). A Synthesis of Progesterone from Ergosterol 1. Retrieved from [Link]

- Wang, Y., & Wang, Y. (2015). Shen-Kang protects 5/6 nephrectomized rats against renal injury by reducing oxidative stress through the MAPK signaling pathways. Experimental and Therapeutic Medicine, 10(6), 2291-2297.

- Zhang, Y., & Kong, J. (2010). Vitamin D receptor agonist doxercalciferol modulates dietary fat-induced renal disease and renal lipid metabolism. American Journal of Physiology-Renal Physiology, 299(3), F591-F599.

- Li, H., & Wang, H. (2025). Efficacy and safety of intermittent intravenous doxercalciferol in the treatment of secondary hyperparathyroidism in Chinese patients on maintenance hemodialysis: a phase II, open-label, prospective, multicenter study. Frontiers in Pharmacology, 16, 1574679.

-

Waters Corporation. (n.d.). An LC-MS/MS Clinical Research Method for the Measurement of 25-OH Vitamin D2 and D3 Metabolites. Retrieved from [Link]

-

WSEAS. (n.d.). A Computational Study of a Prebiotic Synthesis of Ergosterol, Ergocalciferol & Cholecalciferol (Vitamin D2 and D3). Retrieved from [Link]

-

ResearchGate. (n.d.). Practical synthesis of doxercalciferol (21) from ergosterol (23). Retrieved from [Link]

- Mittal, S. K., & Aggarwal, R. (2012). Efficacy and safety of oral doxercalciferol in the management of secondary hyperparathyroidism in chronic kidney disease stage 4. Indian Journal of Nephrology, 22(3), 178-182.

-

Drugs.com. (2025, December 4). Doxercalciferol Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]

-

Medscape. (n.d.). Hectorol (doxercalciferol) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Doxercalciferol Treatment of Secondary Hyperparathyroidism. Retrieved from [Link]

- Nishikawa, J., & Kitaura, M. (1999). Analysis of Vitamin D Analog-Induced Heterodimerization of Vitamin D Receptor with Retinoid X Receptor Using the Yeast Two-Hybrid System. Molecular Endocrinology, 13(9), 1603-1612.

-

Sanofi. (n.d.). These results are supplied for informational purposes only. Prescribing decisions should be made based on the approved package i. Retrieved from [Link]

-

Sanofi US. (n.d.). Doxercalciferol. Retrieved from [Link]

- Zisman, A. L., & Ghantous, W. (2011). A Randomized Trial of Cholecalciferol versus Doxercalciferol for Lowering Parathyroid Hormone in Chronic Kidney Disease. Clinical Journal of the American Society of Nephrology, 6(8), 1959-1965.

-

American Kidney Fund. (n.d.). HECTOROL® doxercalciferol. Retrieved from [Link]

- Chen, Y., & Liu, S. (2022). Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism. Frontiers in Endocrinology, 13, 969829.

- Jurutka, P. W., & Whitfield, G. K. (2021). Mechanism of Vitamin D Receptor Ligand-Binding Domain Regulation Studied by gREST Simulations.

- Vesa, C. M., & Chis, A. A. (2024).

-

DailyMed. (n.d.). Label: DOXERCALCIFEROL injection, solution. Retrieved from [Link]

- Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319-329.

-

eScholarship. (n.d.). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Retrieved from [Link]

-

accessdata.fda.gov. (n.d.). HECTOROL (doxercalciferol) capsule, liquid filled [Genzyme Corporation]. Retrieved from [Link]

- Coburn, J. W., Maung, H. M., Elangovan, L., Germain, M. J., Lindberg, J. S., Sprague, S. M., ... & Bishop, C. W. (2004). Doxercalciferol safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4. American Journal of Kidney Diseases, 43(5), 877-890.

Sources

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]

- 4. kidneyfund.org [kidneyfund.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. assaygenie.com [assaygenie.com]

- 9. 5/6 Nephrectomy-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]

- 10. gubra.dk [gubra.dk]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Vitamin D receptor agonist doxercalciferol modulates dietary fat-induced renal disease and renal lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Doxercalciferol safely suppresses PTH levels in patients with secondary hyperparathyroidism associated with chronic kidney disease stages 3 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety of oral doxercalciferol in the management of secondary hyperparathyroidism in chronic kidney disease stage 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of intermittent intravenous doxercalciferol in the treatment of secondary hyperparathyroidism in Chinese patients on maintenance hemodialysis: a phase II, open-label, prospective, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Doxercalciferol treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of Pre-Doxercalciferol in Organic Solvents Versus Aqueous Media

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pre-doxercalciferol, a pivotal precursor to the synthetic vitamin D analog doxercalciferol, presents a distinct solubility profile that is critical to its handling, formulation, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of its solubility in both organic and aqueous environments. A thorough understanding of these properties is indispensable for optimizing manufacturing processes, developing stable and bioavailable drug products, and ensuring consistent quality control. We will delve into the physicochemical basis of its solubility, outline detailed experimental protocols for its determination, and discuss formulation strategies to address its inherent low aqueous solubility.

Introduction: The Significance of Pre-Doxercalciferol and its Physicochemical Properties

Doxercalciferol (1α-hydroxyvitamin D2) is a vital therapeutic for managing secondary hyperparathyroidism in patients with chronic kidney disease.[][2] It is synthesized from ergosterol and exists in a dynamic, temperature-dependent equilibrium with its immediate precursor, pre-doxercalciferol.[][3] This reversible isomerization is a cornerstone of its chemistry and has significant implications for its production and formulation.

Pre-doxercalciferol, like other vitamin D analogs, is a lipophilic molecule.[][4] This characteristic dictates its high solubility in organic solvents and oils but renders it practically insoluble in water.[][4][5] This dichotomy presents both opportunities and challenges in pharmaceutical development. While its organic solubility facilitates extraction and purification during synthesis, its poor aqueous solubility is a major hurdle for developing parenteral and oral dosage forms with adequate bioavailability.[6][7]

Figure 1: A diagram illustrating the reversible thermal equilibrium between pre-doxercalciferol and doxercalciferol.

Solubility Profile: A Comparative Analysis

The solubility of a drug substance is a critical determinant of its dissolution rate and, consequently, its absorption and bioavailability.[8][9] Pre-doxercalciferol's solubility is markedly different in organic solvents compared to aqueous media.

High Solubility in Organic Solvents

Pre-doxercalciferol readily dissolves in a range of organic solvents. This is attributed to the non-polar, steroidal backbone of the molecule, which interacts favorably with non-polar and polar aprotic solvents. This property is leveraged during the synthesis and purification of doxercalciferol, where organic solvents are used to extract and crystallize the compound.[10][11]

Table 1: Qualitative Solubility of Pre-Doxercalciferol in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Solubilization |

| Alcohols | Ethanol, Isopropanol | Freely Soluble | Hydrogen bonding between the hydroxyl groups of the solvent and pre-doxercalciferol.[3] |

| Ethers | Methyl tert-butyl ether (MTBE) | Soluble | Favorable van der Waals interactions with the steroidal structure.[10] |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | Effective solvation of the lipophilic molecule.[11] |

| Esters | Ethyl Acetate | Soluble | Dipole-dipole interactions and hydrogen bond acceptance.[11] |

| Apolar Hydrocarbons | Heptane | Slightly Soluble | Used as an anti-solvent in crystallization processes.[10] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity allows for solvation of the hydroxyl groups.[12] |

Limited Solubility in Aqueous Media

Pre-doxercalciferol is classified as a poorly water-soluble drug.[][4][5] The energy required to break the hydrogen bonds between water molecules to accommodate the large, hydrophobic steroid nucleus is substantial, leading to very low aqueous solubility. This presents a significant challenge for the formulation of aqueous-based drug products, such as intravenous injections.[4][5]

To overcome this, various advanced formulation strategies are employed:[8][9][13]

-

Co-solvents: Utilizing water-miscible organic solvents like ethanol to increase the drug's solubility in the final formulation.[][4][5]

-

Surfactants: Employing surfactants such as Polysorbate 20 to form micelles that encapsulate the drug, thereby enhancing its apparent solubility.[4][5]

-

Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule, increasing its solubility and stability.[8][9]

-

Lipid-based Formulations: Developing self-emulsifying drug delivery systems (SEDDS) or formulating the drug in an oily medium for soft gelatin capsules.[][8][9]

Standardized Protocol for Solubility Determination

A precise and validated method for determining the solubility of pre-doxercalciferol is crucial for both research and quality control. The shake-flask method is a widely accepted technique for establishing equilibrium solubility.[14]

Essential Materials and Equipment

-

Pre-doxercalciferol reference standard

-

High-purity organic solvents and purified water

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions: An excess amount of pre-doxercalciferol is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Sample Preparation: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of pre-doxercalciferol in the diluted sample is determined using a validated HPLC method, with quantification against a standard calibration curve.

-

Solubility Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or mol/L.

Figure 2: A flowchart outlining the shake-flask method for determining pre-doxercalciferol solubility.

Conclusion and Future Directions

The solubility of pre-doxercalciferol is a fundamental property that dictates its journey from a synthesized molecule to a therapeutic agent. Its high solubility in organic solvents is advantageous for manufacturing, while its poor aqueous solubility necessitates sophisticated formulation approaches to ensure bioavailability. The methodologies and principles outlined in this guide provide a solid foundation for scientists and researchers working with this important vitamin D analog.

Future research will likely focus on the development of novel drug delivery systems, such as nanosuspensions and amorphous solid dispersions, to further enhance the solubility and oral absorption of doxercalciferol.[6][7] A deeper understanding of the solid-state chemistry of pre-doxercalciferol, including its polymorphic forms, will also be crucial for optimizing its stability and dissolution characteristics.

References

- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.

- World Pharma Today. (2025, October 17).

- PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.

- BOC Sciences. (2019, July 15). Pre-doxercalciferol.

- PMC. (n.d.).

- American Kidney Fund. (n.d.). HECTOROL® doxercalciferol.

- Pharmaffiliates. (n.d.). Doxercalciferol-impurities.

- U.S. Food and Drug Administration. (n.d.). CAPSULES (doxercalciferol) DESCRIPTION Doxercalciferol, the active ingredient in Hectorol.

- MDPI. (2009, September 29). A New Look at the Most Successful Prodrugs for Active Vitamin D (D Hormone): Alfacalcidol and Doxercalciferol.

- BOC Sciences. (n.d.). CAS 1818286-63-3 (pre-doxercalciferol).

- Drug Development & Delivery. (2021, January 13).

- Sanofi US. (n.d.). Doxercalciferol.

- Sanofi. (n.d.). Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site.

- Pfizer. (n.d.).

- BioCrick. (n.d.).

- Elsevier. (2017). Solubility and thermodynamic function of vitamin D3 in different mono solvents.

- U.S. Food and Drug Administration. (n.d.). HECTOROL - doxercalciferol injection, solution.

- Google Patents. (n.d.). US20130023681A1 - Stabilized doxercalciferol and process for manufacturing the same.

- Springer. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- Sigma-Aldrich. (n.d.). Doxercalciferol.

- BOC Sciences. (n.d.). CAS 54573-75-0 (Doxercalciferol).

- Thieme. (2012). Synthesis of Doxercalciferol.

- Selleck Chemicals. (2024, May 22). Doxercalciferol | Vitamin chemical | CAS 54573-75-0.

- ResearchGate. (n.d.). Practical synthesis of doxercalciferol (21)

- Google Patents. (n.d.).

- BMG LABTECH. (2023, April 6).

- U.S. Food and Drug Administration. (n.d.). doxercalciferol injection.

- Pharmaceutical Press. (n.d.). Vitamin D Substances.

- PMC. (n.d.).

- Journal of Applied Pharmaceutical Science. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.

- U.S. National Library of Medicine. (n.d.). Label: DOXERCALCIFEROL injection.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, January 5).

- Patsnap. (2024, July 17).

- Sigma-Aldrich. (n.d.). Doxercalciferol.

- Mayo Clinic. (2026, February 1). Doxercalciferol (oral route).

Sources

- 2. A New Look at the Most Successful Prodrugs for Active Vitamin D (D Hormone): Alfacalcidol and Doxercalciferol [mdpi.com]

- 3. drugfuture.com [drugfuture.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. kidneyfund.org [kidneyfund.org]

- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbr.in [ijpbr.in]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 10. US20130023681A1 - Stabilized doxercalciferol and process for manufacturing the same - Google Patents [patents.google.com]

- 11. CN105237452B - A kind of new crystalline form of doxercalciferol and preparation method thereof - Google Patents [patents.google.com]

- 12. Doxercalciferol | CAS:54573-75-0 | Vitamin D receptor activator | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

Thermodynamic Stability of the Pre-Doxercalciferol Intermediate: Mechanistic Insights and Process Optimization

The synthesis of doxercalciferol (1α-hydroxyvitamin D2), a critical active pharmaceutical ingredient (API) used in the treatment of secondary hyperparathyroidism, relies on a highly sensitive photochemical and thermal cascade[1]. The primary bottleneck in this synthetic pathway is the thermodynamic stability and kinetic behavior of the penultimate intermediate: pre-doxercalciferol (1α-hydroxy-previtamin D2).

As a highly flexible secosteroid, the previtamin intermediate is subject to complex conformational dynamics that dictate its conversion into the final API. This whitepaper provides an in-depth technical analysis of the thermodynamic parameters governing pre-doxercalciferol, detailing the mechanistic causality behind its stability, and outlining self-validating experimental protocols for process optimization.

Mechanistic Foundations: The [1,7]-Sigmatropic Shift

The conversion of pre-doxercalciferol to doxercalciferol does not require a catalyst; rather, it proceeds via a thermally driven, antarafacial [1,7]-sigmatropic hydride shift[2]. The thermodynamics of this reaction are entirely dictated by the conformational equilibrium of the previtamin intermediate.

Pre-doxercalciferol exists in a dynamic equilibrium between two primary rotational conformers: the s-cis,Z,s-cis (cZc) and the s-trans,Z,s-cis (tZc) states.

-

The tZc Conformer: In isotropic solvents, steric repulsion between the A-ring (which bears the bulky 1α-hydroxyl group) and the C/D-ring system makes the extended tZc conformation thermodynamically more stable[3].

-

The cZc Conformer: The [1,7]-hydride shift strictly requires the molecule to adopt the "cholesterol-like" cZc conformation. Only in this folded state are the C19 methyl group and the C9 hydrogen in sufficient spatial proximity to allow the orbital symmetry-allowed hydrogen transfer[3].

Because the reactive cZc conformer is thermodynamically disfavored in standard synthetic solvents, the overall isomerization process is entropically penalized, leading to a high activation energy (

Conformational dynamics and[1,7]-sigmatropic shift pathway of pre-doxercalciferol.

Environmental Modulation of Thermodynamic Parameters

The thermodynamic stability of the previtamin intermediate is highly sensitive to its microenvironment. While industrial synthesis typically occurs in organic solvents, studying the intermediate in constrained environments reveals the immense plasticity of its thermodynamic profile.

When the previtamin is introduced into constrained microenvironments—such as phospholipid bilayers or

Table 1: Comparative Thermodynamic & Kinetic Parameters of Previtamin Isomerization

Data extrapolated from foundational previtamin D kinetic studies to illustrate environmental dependence[4][6].

| Microenvironment | Temp (°C) | Half-Life ( | Equilibrium Constant ( | Enthalpy ( | Activation Energy ( |

| Isotropic Solvent (Hexane) | 37°C | ~30.0 hours | 6.15 | -15.60 kJ/mol | 84.90 kJ/mol |

| Lipid Bilayer (Skin Model) | 37°C | ~2.5 hours | 11.44 | -21.58 kJ/mol | 71.05 kJ/mol |

| Aqueous | 5°C | Accelerated | Reduced (>12-fold) | +13.05 kJ/mol | Significantly Lowered |

Causality Note: The shift from an exothermic reaction in hexane to an endothermic reaction in

Experimental Methodology: Kinetic Tracking & Validation

To accurately profile the thermodynamic stability of the pre-doxercalciferol intermediate during API scale-up, researchers must employ a self-validating kinetic tracking protocol. The primary experimental challenge is preventing premature thermal isomerization during the isolation and analytical phases. If the sample is not rigorously temperature-controlled, the resulting Arrhenius plots will exhibit non-linear artifacts, invalidating the thermodynamic calculations.

Experimental workflow for kinetic tracking of pre-doxercalciferol thermal isomerization.

Step-by-Step Protocol for Thermodynamic Profiling

-

Photochemical Generation: Irradiate the 1α-hydroxyergosterol precursor in a quartz reactor using a medium-pressure mercury lamp (λ ≈ 295 nm). Maintain the reactor at 0°C to generate pre-doxercalciferol while suppressing immediate thermal conversion to the API.

-